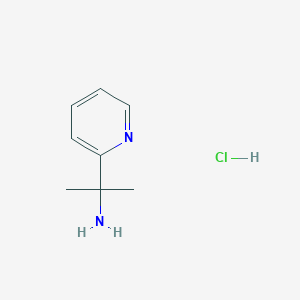

2-(Pyridin-2-yl)propan-2-amine hydrochloride

説明

2-(Pyridin-2-yl)propan-2-amine hydrochloride is a pyridine-containing amine derivative with a propan-2-amine backbone. This compound is likely utilized in research settings for structural studies or as a precursor in drug synthesis .

特性

分子式 |

C8H13ClN2 |

|---|---|

分子量 |

172.65 g/mol |

IUPAC名 |

2-pyridin-2-ylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C8H12N2.ClH/c1-8(2,9)7-5-3-4-6-10-7;/h3-6H,9H2,1-2H3;1H |

InChIキー |

DFGMLGLAUMJWAD-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C1=CC=CC=N1)N.Cl |

製品の起源 |

United States |

準備方法

化学反応解析

2-(ピリジン-2-イル)プロパン-2-アミン塩酸塩は、次を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、対応する酸化された生成物を生成することができます。

還元: 一般的な還元剤を使用して還元して、還元されたアミン誘導体を生成することができます。

置換: この化合物は、酢酸銅などの試薬を使用して、特にピリジン環で置換反応を起こすことができます.

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりピリジンN-オキシド誘導体が生成される場合がありますが、置換反応によりピリジン環にさまざまな官能基を導入することができます。

科学研究への応用

2-(ピリジン-2-イル)プロパン-2-アミン塩酸塩は、科学研究で幅広い用途があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、配位化学におけるリガンドとしての役割など、潜在的な生物活性について研究されています。

医学: 特に新薬開発における、その潜在的な治療的用途を調査するための研究が進められています。

化学反応の分析

2-(Pyridin-2-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents to yield reduced amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like cupric acetate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

科学的研究の応用

2-(Pyridin-2-yl)propan-2-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

作用機序

2-(ピリジン-2-イル)プロパン-2-アミン塩酸塩の作用機序には、特定の分子標的との相互作用が含まれます。 この化合物はリガンドとして作用し、金属イオンに結合して配位錯体を形成することができます。 これらの錯体は、さまざまな生化学的経路に参加し、生物学的プロセスに影響を与えることができます . 具体的な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります。

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and applications:

Structural and Functional Insights

- Substituent Effects: Electron-Withdrawing Groups (e.g., CF3): The trifluoromethyl derivative (CAS 1192356-27-6) exhibits increased metabolic stability and altered solubility compared to the parent compound. Aromatic vs. Chiral Centers: Compounds like (2S)-2-N-(2,2-difluoroethyl)propane-1,2-diamine HCl highlight the role of stereochemistry in pharmacological activity. Enantiomers may exhibit divergent biological effects .

- Impurity standards (e.g., Tamsulosin Hydrochloride Impurity H in ) underscore the importance of structural analogs in pharmaceutical quality control .

生物活性

2-(Pyridin-2-yl)propan-2-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a pyridine ring, which is known for its role in various biochemical interactions. The presence of the amine group enhances its reactivity and potential for enzyme inhibition.

The primary biological activity of this compound is attributed to its role as an inhibitor of specific enzymes and pathways:

- Inhibition of Collagen Prolyl-4-Hydroxylase : This enzyme is crucial for collagen synthesis, and its inhibition can lead to reduced collagen production, which is significant in conditions like fibrosis and certain cancers.

- Influence on Cell Signaling Pathways : The compound modulates various signaling pathways, affecting gene expression and cellular metabolism. For instance, it has been shown to inhibit the expression of collagen type I alpha 1 (COL1A1) protein in hepatic stellate cells, indicating its potential in fibrotic diseases.

- Effects on the Cell Cycle : By inhibiting PLK4 (serine/threonine protein kinase), this compound disrupts centriole duplication, leading to cell cycle arrest and apoptosis.

Biological Activities

The biological activities of this compound can be categorized as follows:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to clarify its efficacy against specific pathogens.

- Anticancer Potential : The compound has shown promise in cancer models by inducing apoptosis in tumor cells through the inhibition of critical pathways involved in cell proliferation and survival .

Pharmacokinetics

Pharmacokinetic studies indicate that derivatives of this compound exhibit good plasma stability and low risk of drug-drug interactions. For instance, one derivative demonstrated a half-life () greater than 2891 minutes in plasma.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。